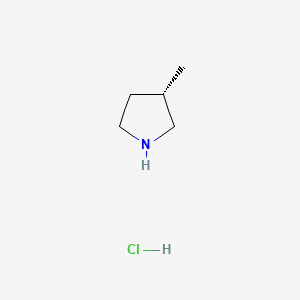
(S)-3-Methyl-pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Methyl-pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C5H12ClN and its molecular weight is 121.608. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-3-Methyl-pyrrolidine hydrochloride is a chiral compound belonging to the pyrrolidine family, which has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article discusses its biological activity, including its antibacterial, antifungal, and potential therapeutic applications, supported by research findings and data tables.
This compound has the molecular formula C5H12ClN and a molar mass of 133.61 g/mol. Its structure features a five-membered ring with a nitrogen atom and a methyl group at the 3-position, contributing to its unique biological properties.
Antibacterial and Antifungal Properties
Recent studies have highlighted the antibacterial and antifungal activities of pyrrolidine derivatives, including this compound. The compound has demonstrated significant efficacy against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) :
- Against Staphylococcus aureus: MIC = 0.0039 mg/mL
- Against Escherichia coli: MIC = 0.0048 mg/mL
- Against Candida albicans: MIC = 0.0048 mg/mL
These results indicate that this compound is particularly potent against Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The spatial arrangement of substituents on the pyrrolidine ring influences its interaction with biological targets.
| Compound | Target | Activity | MIC (mg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | Antibacterial | 0.0039 |
| This compound | Escherichia coli | Antibacterial | 0.0048 |
| This compound | Candida albicans | Antifungal | 0.0048 |
The findings suggest that modifications to the pyrrolidine structure can enhance or diminish biological activity, emphasizing the importance of SAR studies in drug design .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study conducted on various pyrrolidine derivatives showed that those with halogen substituents exhibited significant antimicrobial activity. The presence of chlorine and bromine atoms was particularly noted for enhancing antibacterial properties . -
Enzyme Inhibition :
Research has indicated that certain pyrrolidine derivatives can inhibit key enzymes associated with inflammation and neurodegenerative diseases. For instance, molecular docking studies revealed that (S)-3-Methyl-pyrrolidine derivatives could effectively inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease . -
Therapeutic Applications :
The compound's ability to act as a scaffold for drug development has been explored in various therapeutic contexts, including cancer treatment where it shows promise as an estrogen receptor antagonist .
属性
IUPAC Name |
(3S)-3-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJFUMBJQINVKP-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660805 |
Source


|
| Record name | (3S)-3-Methylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186597-29-5 |
Source


|
| Record name | (3S)-3-Methylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-methylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













